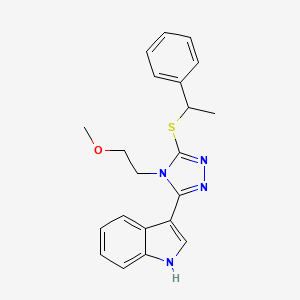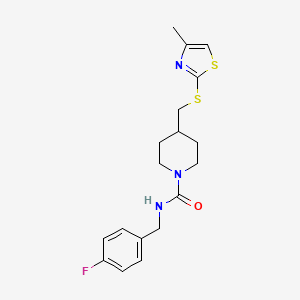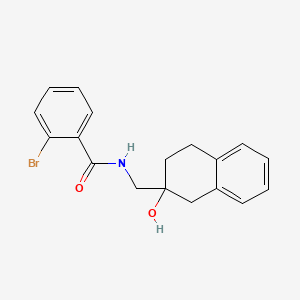![molecular formula C15H12N2O3S B2600070 Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate CAS No. 515872-98-7](/img/structure/B2600070.png)
Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate is a synthetic organic compound with the molecular formula C({15})H({12})N({2})O({3})S and a molecular weight of 300.33 g/mol . This compound features a thiophene ring substituted with a phenyl group, a cyanoacetylamino group, and a methyl ester group. It is primarily used in research settings, particularly in the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Substitution Reactions: The phenyl group is introduced via a substitution reaction, often using a halogenated thiophene derivative and a phenylboronic acid in the presence of a palladium catalyst (Suzuki coupling).
Introduction of the Cyanoacetylamino Group: This step involves the reaction of the thiophene derivative with cyanoacetic acid or its derivatives under basic conditions to form the cyanoacetylamino group.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
While the compound is primarily synthesized on a laboratory scale, industrial production would likely involve similar steps but optimized for larger scale reactions. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate can undergo several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups using various coupling reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, phenylboronic acid.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes.
Hydrolysis: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: Studied for its electronic properties and potential use in organic electronics and photovoltaic cells.
Biological Research: Used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The cyanoacetylamino group can interact with active sites of enzymes, while the phenyl and thiophene rings provide hydrophobic interactions that stabilize the compound within the binding site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
Methyl 2-[(cyanoacetyl)amino]-5-chlorothiophene-3-carboxylate: Contains a chlorine atom instead of a phenyl group.
Uniqueness
Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate is unique due to the presence of the phenyl group, which can enhance its binding affinity and specificity in biological systems compared to its methyl or chloro analogs. This makes it a valuable compound for drug development and other research applications.
Eigenschaften
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-15(19)11-9-12(10-5-3-2-4-6-10)21-14(11)17-13(18)7-8-16/h2-6,9H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INORVDFGOYFVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-fluoro-4-methylphenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2599996.png)


![1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2600001.png)
![N-benzyl-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2600003.png)


![1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenylurea](/img/structure/B2600007.png)

